(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde

Overview

Description

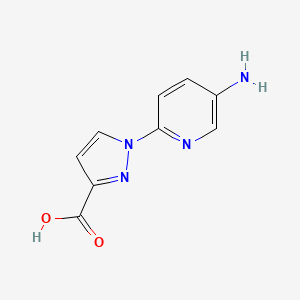

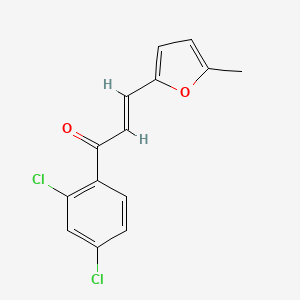

“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” has a predicted boiling point of 248.6±28.0 °C and a predicted density of 1.06±0.1 g/cm3 . It also has a predicted pKa value of 3.31±0.10 .Scientific Research Applications

Proteomics Research

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Analytical Chemistry

This compound could potentially be used in analytical chemistry . Analytical chemistry involves the qualitative and quantitative determination of the chemical components of substances. The properties of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde, such as its molecular weight and formula, could make it useful in various analytical techniques.

Biopharma Production

In the field of biopharmaceutical production, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde could be used in the synthesis of new drugs . Its unique structure could potentially be leveraged in the design and production of novel pharmaceuticals.

Safety Controlled Environment

The safety data of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde indicates that it is classified as an irritant . This information is crucial in safety-controlled environments where the compound is handled or used, ensuring appropriate safety measures are taken.

Life Science Research

In life science research, (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde could be used in various experimental setups . Its unique chemical structure could make it a valuable tool in studying biological systems and processes.

Chromatography and Mass Spectrometry

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde could potentially be used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify matter, and the compound’s unique properties could be beneficial in these processes.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives are known to undergo nucleophilic addition–elimination reactions . This suggests that (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde might interact with its targets through similar chemical reactions, leading to changes in the target’s function.

Biochemical Pathways

Pyrazole derivatives have been implicated in various biochemical pathways, suggesting that this compound could potentially influence similar pathways .

Pharmacokinetics

Its molecular weight (1522 g/mol) and predicted properties such as boiling point (2486±280 °C) and density (106±01 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

Based on the known actions of similar pyrazole derivatives, it could potentially influence cellular processes through its interactions with various targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDRVWSQHZOUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3086935.png)

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)

![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)

![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)

![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)

![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)

![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)